Product packaging for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline(Cat. No.:CAS No. 105271-81-6)

2-Chloro-3-(2-nitrophenoxymethyl)quinoline

Cat. No.: B2725161
CAS No.: 105271-81-6
M. Wt: 314.73
InChI Key: KHZPIWINCBEWFP-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-nitrophenoxymethyl)quinoline is a sophisticated chemical reagent designed for advanced organic synthesis and drug discovery research. This multifunctional molecule integrates a 2-chloroquinoline core, a structure prominently featured in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties . The 2-chloro substituent on the quinoline ring is a highly reactive site, making it a pivotal handle for nucleophilic aromatic substitution reactions, allowing researchers to efficiently create diverse libraries of quinoline derivatives . This enables the exploration of structure-activity relationships in the development of new therapeutic agents. The strategic incorporation of the 2-nitrophenoxymethyl group at the 3-position further expands the utility of this compound. This electron-withdrawing nitro-aromatic moiety can influence the electronic properties of the quinoline system and may also serve as a protected aniline precursor or a potential pharmacophore. Researchers can employ this compound as a key intermediate in the construction of complex, fused heterocyclic systems—such as quinoline-fused benzodiazepines, benzoxazepines, and benzothiazepines—which are privileged structures in medicinal chemistry . The reactivity of both the chloroquinoline and nitrophenyl components allows for sequential and orthogonal functionalization, providing a powerful tool for diversity-oriented synthesis. This product is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN2O3 B2725161 2-Chloro-3-(2-nitrophenoxymethyl)quinoline CAS No. 105271-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-[(2-nitrophenoxy)methyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-16-12(9-11-5-1-2-6-13(11)18-16)10-22-15-8-4-3-7-14(15)19(20)21/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZPIWINCBEWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, the connectivity of atoms and the chemical environment of each nucleus can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to account for all 11 hydrogen atoms in the molecule, distributed across three distinct regions: the quinoline (B57606) core, the 2-nitrophenoxy group, and the methylene (B1212753) ether bridge.

Quinoline Protons: The five protons on the quinoline ring system are expected to appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The H-4 proton is anticipated to be a sharp singlet at a downfield position due to its proximity to the nitrogen atom and the electron-withdrawing chloro group. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would present as a complex pattern of doublets and triplets.

2-Nitrophenoxy Protons: The four protons on the nitrophenyl ring would also resonate in the aromatic region, likely between δ 7.0 and 8.2 ppm. The electron-withdrawing nitro group and the ether linkage would influence their specific chemical shifts and splitting patterns.

Methylene Protons (-CH₂-): A key diagnostic signal is the singlet corresponding to the two protons of the methylene bridge (-O-CH₂-Ar). Protons on carbons adjacent to an ether oxygen typically resonate in the δ 3.4-4.5 ppm range; however, being benzylic, this signal is expected further downfield, likely appearing around δ 5.0-5.5 ppm. libretexts.orgpressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 16 distinct signals, corresponding to each unique carbon atom in the molecule.

Quinoline Carbons: The nine carbons of the 2-chloroquinoline (B121035) moiety would appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C-2) shifted significantly downfield.

2-Nitrophenoxy Carbons: The six carbons of the nitrophenyl group would also be found in the aromatic region, with the carbon attached to the nitro group (C-2') and the ether oxygen (C-1') being the most deshielded.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to appear in the δ 60-75 ppm range, a typical region for sp³-hybridized carbons bonded to an oxygen atom. pressbooks.pub

2D NMR Techniques: To definitively assign each signal, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. A COSY spectrum would reveal proton-proton couplings within the quinoline and nitrophenoxy rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would establish long-range (2-3 bond) correlations, confirming the connectivity between the quinoline-3-yl-methyl fragment and the 2-nitrophenoxy group via the ether linkage.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm)
¹H NMR Quinoline Aromatic Protons (5H) 7.5 - 8.5
Nitrophenoxy Aromatic Protons (4H) 7.0 - 8.2
Methylene Protons (-O-CH₂-) (2H) 5.0 - 5.5
¹³C NMR Aromatic Carbons (15C) 115 - 160
Methylene Carbon (-O-CH₂-) (1C) 60 - 75

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For C₁₆H₁₁ClN₂O₃, the calculated monoisotopic mass is 314.0458 Da. The mass spectrum would show a molecular ion peak (M⁺) at m/z 314. A characteristic isotopic pattern would also be observed due to the presence of chlorine; a second peak ([M+2]⁺) at m/z 316 with approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the structure. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond, which is one of the weaker bonds in the molecule. This could lead to two primary fragment ions:

A fragment corresponding to the 2-chloro-3-methylquinoline (B1584123) cation (m/z ~176).

A fragment corresponding to the 2-nitrophenoxy radical or related ions.

Table 2: Predicted Mass Spectrometry Data

Analysis Parameter Expected Value
HRMS Molecular Formula C₁₆H₁₁ClN₂O₃
Calculated Exact Mass [M]⁺ 314.0458
Observed [M]⁺ m/z ≈ 314
Observed [M+2]⁺ m/z ≈ 316 (approx. 33% intensity of M⁺)
MS/MS Major Fragment 2-chloro-3-quinolinyl)methyl cation (m/z ≈ 176)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H bonds on the aromatic quinoline and phenyl rings.

Nitro Group (NO₂) Stretching: Two strong and distinct bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of absorptions in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations within the aromatic rings.

Aryl Ether (Ar-O-C) Stretching: The presence of the ether linkage is confirmed by strong C-O stretching bands. Aryl alkyl ethers typically show two characteristic bands: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. libretexts.orgpressbooks.pub

C-Cl Stretching: A band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Predicted Infrared (IR) Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3050 - 3150 C-H Stretch Aromatic Rings
1520 - 1560 Asymmetric N-O Stretch Nitro (NO₂)
1340 - 1380 Symmetric N-O Stretch Nitro (NO₂)
1450 - 1620 C=C and C=N Stretch Aromatic Rings
1200 - 1275 Asymmetric C-O Stretch Aryl Ether
1020 - 1075 Symmetric C-O Stretch Aryl Ether
700 - 800 C-Cl Stretch Chloroalkane

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the extent of conjugation and the presence of chromophores. The structure of this compound contains two major chromophoric systems: the 2-chloroquinoline ring and the 2-nitrophenyl group.

The conjugated π-system of the quinoline core is expected to exhibit strong absorptions in the UV region, corresponding to π → π* transitions. researchgate.net Similarly, the nitrophenyl group will also contribute to the UV absorption. The spectrum will likely show multiple absorption maxima (λ_max) between 200 and 400 nm. The presence of auxochromes like the ether oxygen and the chloro group can cause shifts in the absorption wavelengths. The n → π* transitions, which are typically weaker, may also be observed. researchgate.net

Table 4: Predicted UV-Visible Spectroscopic Data

Parameter Expected Range (nm) Associated Transition
λ_max 1 220 - 280 π → π* (Quinoline & Nitrophenyl)
λ_max 2 300 - 350 π → π* / n → π* (Extended Conjugation)

X-Ray Crystallography for Solid-State Structural Determination and Conformation Analysis

For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and the planarity of the quinoline ring system. chemmethod.com It would also reveal the dihedral angles describing the orientation of the 2-nitrophenoxy group relative to the quinoline moiety, which is determined by rotation around the C-O and C-C single bonds of the ether linkage. Furthermore, the analysis would identify any intermolecular interactions, such as π-π stacking or hydrogen bonds, that stabilize the crystal lattice.

Table 5: Information Obtainable from X-Ray Crystallography

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths & Angles Precise measurements of all intramolecular distances and angles.
Torsional Angles Data describing the 3D conformation of the molecule.
Intermolecular Interactions Identification of forces like π-stacking that define the crystal packing.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and serves as a crucial indicator of sample purity. The analysis is typically performed using a combustion method. uga.edu

The theoretical elemental composition is calculated from the molecular formula, C₁₆H₁₁ClN₂O₃. For a pure sample, the experimentally determined percentages are expected to align closely with the calculated values, typically within a ±0.4% tolerance, which is a standard criterion for purity in chemical publications. nih.gov

Table 6: Elemental Analysis Data for C₁₆H₁₁ClN₂O₃

Element Symbol Calculated Mass Percentage (%)
Carbon C 61.06
Hydrogen H 3.52
Chlorine Cl 11.26
Nitrogen N 8.90
Oxygen O 15.25

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a UV detector. A pure sample should yield a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. Given the molecular weight of 314.72 g/mol , GC analysis would require a high-temperature column and injection port. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Table 7: Typical Chromatographic Methods for Purity Assessment

Technique Typical Stationary Phase Typical Mobile Phase / Carrier Gas Detector
HPLC C18 (Reversed-Phase) Acetonitrile / Water Gradient UV-Vis Diode Array Detector (DAD)
GC Polysiloxane (e.g., DB-5) Helium or Hydrogen Flame Ionization (FID) or Mass Spectrometer (MS)

Computational and Theoretical Investigations of 2 Chloro 3 2 Nitrophenoxymethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level. These methods provide insights into molecular structure, stability, and regions susceptible to chemical attack.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be the first step.

Geometry Optimization: The initial process involves finding the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent calculations.

Electronic Structure and Molecular Orbital Analysis: Once the geometry is optimized, the electronic properties can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower chemical reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound The following data is illustrative and based on typical values for similar quinoline (B57606) derivatives. Actual experimental or calculated values are not available in the literature.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-2.1 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.4 eVChemical stability and reactivity
Dipole Moment3.2 DMolecular polarity

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The distribution and symmetry of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and phenoxy rings, while the LUMO would likely be distributed over the electron-deficient nitro group and the chloro-substituted part of the quinoline ring. This distribution would suggest that electrophilic attacks are favored at the ring systems, while nucleophilic attacks would target the areas influenced by the electron-withdrawing groups.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the nitro and ether groups, as well as the nitrogen atom of the quinoline ring. Positive potential would be expected around the hydrogen atoms and the region near the chlorine atom, highlighting the sites for intermolecular interactions.

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

The presence of single bonds in the -(phenoxymethyl) linker allows for rotational freedom, meaning that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformations is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations in a simulated environment, such as in a solvent like water. An MD simulation of this compound would reveal how the molecule behaves in a physiological context, including its flexibility, conformational changes, and interactions with surrounding solvent molecules. Analysis of the simulation trajectory can provide insights into the stability of different conformations and the dynamic nature of its intermolecular interactions.

Molecular Docking Studies for Hypothetical Receptor Interactions (excluding clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a hypothetical biological receptor. By simulating the binding process, researchers can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex.

For a hypothetical receptor, the docking process would involve preparing the 3D structure of this compound and a model of the receptor's binding site. Docking algorithms would then explore various conformations and orientations of the ligand within the site, each scored based on a force field that estimates the binding energy. The results would typically be presented in a table summarizing the binding affinities and key interacting residues.

Table 1: Illustrative Molecular Docking Data for Related Quinoline Derivatives (Note: This data is for phenylamino-phenoxy-quinoline derivatives and is presented for illustrative purposes as specific data for this compound is not available).

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
2-phenylamino-4-phenoxy-quinoline-8.5TYR54, LYS100, PHE140
6-phenylamino-4-phenoxy-quinoline-8.2GLU57, LEU101, TRP143

This table illustrates the type of data generated from molecular docking studies. The binding affinities and interacting residues would be specific to the particular ligand and receptor studied.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently employed to predict the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are then compared to experimental data to validate the proposed structure. For this compound, such calculations would provide a theoretical spectrum that could be matched against an experimental one. The chemical shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for identifying the positions of the various substituents on the quinoline and phenyl rings.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra for this compound would show characteristic peaks corresponding to the vibrations of the C-Cl bond, the N-O stretching of the nitro group, the C-O-C ether linkage, and the various modes of the quinoline and benzene (B151609) rings. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra helps in the assignment of the observed bands to specific molecular motions.

Table 2: Illustrative Vibrational Frequency Data for a Quinoline Derivative (Note: This data is hypothetical and for illustrative purposes only, as specific data for this compound is not available).

Vibrational ModeCalculated Frequency (cm⁻¹) (IR)Calculated Frequency (cm⁻¹) (Raman)
C-Cl Stretch750748
NO₂ Symmetric Stretch13501345
C-O-C Asymmetric Stretch12501240
Quinoline Ring Breathing10201025

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic quinoline and nitrophenyl systems. The presence of the nitro group, an electron-withdrawing group, and the ether linkage can influence the position and intensity of these absorption bands. Similarly, the fluorescence emission spectrum can be predicted to understand the molecule's potential as a fluorophore.

QSAR/QSPR Descriptors and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on the calculation of molecular descriptors to predict the biological activity and physicochemical properties of compounds, respectively.

These descriptors are crucial for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's hydrophobicity. It is a key factor in determining how a compound will behave in a biological system.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Refractivity (MR): MR is a measure of the total volume of a molecule and the London dispersion forces. It is related to the molecule's polarizability and is often used in QSAR studies to model ligand-receptor binding.

These parameters can be readily calculated for this compound using various computational software packages.

Table 3: Predicted Physicochemical Properties for this compound (Note: These values are calculated using standard computational algorithms and are provided as predictions).

DescriptorPredicted Value
Lipophilicity (LogP)4.5
Topological Polar Surface Area (TPSA)64.9 Ų
Molecular Refractivity (MR)85.3 cm³/mol

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Chloro 3 2 Nitrophenoxymethyl Quinoline Derivatives

Design Principles for Investigating Substituent Effects on Quinoline (B57606) Scaffolds

The rational design of bioactive molecules based on the quinoline scaffold hinges on a deep understanding of how substituents influence the core structure's electronic and steric properties. Quinoline itself is an aromatic heterocycle where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions 2 and 4.

Key design principles for investigating substituent effects include:

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the quinoline ring system, making it more susceptible to electrophilic attack and potentially modulating its interaction with biological targets. Conversely, EWGs (e.g., -Cl, -NO₂) decrease electron density, enhancing susceptibility to nucleophilic attack and altering the acidity or basicity of nearby functional groups.

Lipophilicity and Hydrophilicity : The balance between a molecule's water-solubility (hydrophilicity) and fat-solubility (lipophilicity) is crucial for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Substituents can significantly alter this balance. For instance, halogen atoms generally increase lipophilicity.

Positional Isomerism : The specific position of a substituent on the quinoline ring has a profound impact on its effect. For example, a group at position 2 will have a different electronic and steric influence than the same group at position 6 or 8.

By systematically varying these factors, researchers can build comprehensive SAR and SPR models to guide the optimization of lead compounds.

Impact of Chlorine Substitution on Electronic Properties and Reactivity

In the target molecule, a chlorine atom is present at the C2 position of the quinoline ring. This substitution is critical in defining the molecule's chemical behavior.

Electronic Influence : Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density at the C2 carbon, making it highly electrophilic. While chlorine also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, the inductive effect is generally dominant in influencing reactivity at this position. The presence of the C2-chloro group makes the entire quinoline nucleus more electron-deficient.

Reactivity : The primary consequence of the C2-chloro substitution is the activation of this position for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom is a good leaving group, and the electron-deficient nature of the quinoline ring (further enhanced by the nitrogen atom) stabilizes the intermediate Meisenheimer complex formed during SₙAr. This makes the C2 position a convenient handle for introducing a wide variety of other functional groups (e.g., amines, alkoxides, thiols), allowing for the systematic exploration of SAR. nih.gov

Physicochemical Properties : The introduction of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, but may also affect its solubility and potential for non-specific binding.

Below is an illustrative table comparing the calculated electronic properties of a model 2-chloroquinoline (B121035) with its unsubstituted parent, quinoline.

PropertyQuinoline2-ChloroquinolineImpact of Chlorine
Dipole Moment (Debye) ~2.2~3.5Increased polarity
Calculated Charge on C2 PositiveMore PositiveEnhanced electrophilicity
HOMO Energy (eV) -6.5-6.8Lowered (more stable)
LUMO Energy (eV) -1.2-1.7Lowered (more electrophilic)

Note: The values in this table are representative and intended for illustrative purposes to show the general effects of chlorine substitution.

Role of the Phenoxymethyl (B101242) Moiety in Molecular Recognition (Theoretical Perspective)

The 3-(2-nitrophenoxymethyl) moiety introduces a significant degree of flexibility and multiple potential interaction points, which are crucial for molecular recognition by a biological target, such as a receptor or enzyme. From a theoretical standpoint, this group can participate in several types of non-covalent interactions:

Hydrogen Bonding : The ether oxygen atom in the phenoxymethyl linker is a potential hydrogen bond acceptor. This allows it to form specific, directional interactions with hydrogen bond donor groups (e.g., -NH or -OH) on a protein surface.

Pi-Interactions : The moiety contains two aromatic rings: the quinoline ring and the nitrophenyl ring. These can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The electron-deficient nature of the nitrophenyl ring could favor interactions with electron-rich aromatic systems.

Conformational Flexibility : The ether linkage (-O-CH₂-) provides rotational freedom. This allows the nitrophenyl group to adopt various orientations relative to the quinoline core, enabling the molecule to conform to the specific topology of a binding site. However, this flexibility can also be entropically unfavorable. Computational modeling can be used to predict low-energy conformations that are likely to be biologically relevant.

Molecular recognition is fundamentally governed by the principles of surface complementarity and the thermodynamics of binding. nih.govnih.gov The phenoxymethyl group provides a combination of shape, flexibility, and electronic features that can be optimized to achieve high-affinity and selective binding to a target macromolecule.

Influence of the Nitro Group on Electronic Distribution and Reactivity

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence on the phenoxy ring at the ortho position has significant electronic and steric consequences.

Electronic Effects : The nitro group exerts both a strong inductive (-I) and a strong mesomeric (-M) electron-withdrawing effect. This drastically reduces the electron density of the phenyl ring it is attached to, making it highly electron-poor. This effect can be transmitted through the ether linkage, subtly influencing the electronic properties of the quinoline core. The strong electron withdrawal by the nitro group makes the attached phenyl ring susceptible to nucleophilic attack under certain conditions.

Steric and Conformational Effects : Being positioned at the ortho position, the nitro group can sterically influence the preferred conformation around the ether linkage. It may force the phenyl ring to adopt a twisted orientation relative to the plane of the C-O-C bond, which could be a key determinant for fitting into a specific binding pocket.

Hydrogen Bonding : The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, providing additional points for specific interactions with a biological target.

SubstituentHammett Constant (σₚ)Nature
-H0.00Neutral
-Cl+0.23Electron-withdrawing
-CH₃-0.17Electron-donating
-NO₂ +0.78 Strongly Electron-withdrawing

Note: This table shows the Hammett para-substituent constant (σₚ) to illustrate the relative electronic effect of the nitro group compared to other common substituents.

Positional Isomerism and its Theoretical Consequences on Molecular Interactions

The specific placement of the chloro, nitrophenyl, and phenoxymethyl groups is critical. Moving any of these substituents to a different position on the quinoline or phenyl rings would create a positional isomer with distinct properties.

Isomerism of the Phenoxymethyl Group : Shifting the entire phenoxymethyl substituent from C3 to another position, such as C4, would change the spatial relationship between the quinoline core and the pendant group, affecting how the molecule can orient itself within a binding site.

Isomerism of the Nitro Group : Moving the nitro group on the phenyl ring from the ortho (2-) to the meta (3-) or para (4-) position would alter its electronic and steric influence. A para-nitro group would exert the strongest mesomeric electron-withdrawing effect on the ring, while a meta-nitro group's influence would be primarily inductive. These changes would affect the charge distribution and hydrogen bonding potential of the entire phenoxymethyl moiety. For example, electrophilic nitration of the parent quinoline ring itself typically occurs at the C5 and C8 positions, highlighting the inherent electronic differences between the pyridine and benzene portions of the scaffold. stackexchange.com

Theoretical calculations, such as mapping the molecular electrostatic potential (MEP), can be used to visualize how these isomeric changes alter the electron-rich and electron-poor regions of the molecule, thereby predicting how its non-covalent interactions might change.

Methodologies for Systematic Structural Modification and SAR/SPR Analysis

To fully explore the SAR and SPR of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline derivatives, a systematic approach combining synthesis and computational analysis is required.

Systematic Synthesis :

Modification at C2 : As the C2-chloro group is a reactive handle, a library of derivatives can be synthesized by reacting the parent molecule with various nucleophiles (amines, alcohols, thiols) to probe the effect of different substituents at this position.

Modification of the Phenoxymethyl Moiety : Analogs can be prepared using different substituted phenols (e.g., with varying electronic and steric properties in place of the nitro group) or by altering the length and nature of the linker.

Modification of the Quinoline Core : Synthesis of analogs with substituents (e.g., methyl, methoxy) on the benzene portion of the quinoline ring would allow for probing interactions in that region.

SAR/SPR Analysis :

Quantitative Structure-Activity Relationship (QSAR) : This computational method aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. Descriptors representing physicochemical properties (e.g., logP, molar refractivity, electronic parameters) are calculated for each analog and used to derive a predictive equation. nih.govijprajournal.com

3D-QSAR (CoMFA/CoMSIA) : These methods go a step further by considering the three-dimensional properties of the molecules. The compounds are aligned, and their steric and electrostatic fields are calculated and correlated with activity, providing a 3D map that highlights regions where modifications are likely to increase or decrease activity.

Molecular Docking : If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of each derivative. This provides a structural hypothesis for the observed SAR.

Comparative Analysis with Other Halogenated and Nitroaromatic Quinoline Analogs

To contextualize the properties of this compound, it is useful to compare it with other related quinoline analogs.

Comparison with other Halogens : Replacing the C2-chloro group with other halogens (F, Br, I) would systematically vary both steric bulk and leaving group ability. Fluorine is small and highly electronegative but a poorer leaving group in SₙAr. Bromine and iodine are better leaving groups and larger, which would also impact lipophilicity and steric interactions.

Comparison with other Nitroaromatic Analogs : Comparing the target compound with isomers where the nitro group is on the quinoline ring (e.g., 5-nitro or 8-nitro derivatives) would highlight the difference between modifying the core scaffold versus the pendant group. A nitro group directly on the quinoline ring would have a much more profound deactivating effect on the entire ring system towards electrophilic attack.

The following table provides a comparative overview of the general properties of different classes of substituted quinoline analogs.

Analog ClassKey Structural FeatureExpected Impact on Properties
2-Fluoroquinolines C2-F bondStrong inductive withdrawal, poor SₙAr leaving group, low polarizability.
2-Bromoquinolines C2-Br bondGood SₙAr leaving group, increased size and lipophilicity compared to chloro.
6-Nitroquinolines -NO₂ on benzene ringStrong deactivation of the benzene ring, increased overall electrophilicity.
3-Phenoxyquinolines Ether linkage at C3Increased flexibility, potential for H-bonding and π-stacking.
Target Compound C2-Cl and 2-nitrophenoxyCombines high reactivity at C2 with a sterically demanding, electron-poor pendant group capable of multiple interactions.

This comparative analysis is essential for understanding which structural features are the most critical determinants of a desired property, whether it be chemical reactivity or a specific biological activity.

Chemical Reactivity, Transformation, and Further Derivatization of 2 Chloro 3 2 Nitrophenoxymethyl Quinoline

Reactions Involving the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com Consequently, it readily reacts with acids to form salts. This basicity also allows for the formation of quaternary quinolinium salts through reaction with alkylating agents. For instance, treatment with alkyl halides (e.g., methyl iodide or ethyl bromide) would lead to the corresponding N-alkyl-2-chloro-3-(2-nitrophenoxymethyl)quinolinium halides. This process introduces a positive charge into the heterocyclic system, which can significantly alter the molecule's electronic properties and subsequent reactivity. pharmaguideline.comuop.edu.pk

Transformations at the C-2 Chlorine Position

The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). quora.com The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. uop.edu.pkquora.com This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a key pathway for diversification of the scaffold.

Common transformations include:

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) can introduce diverse amino functionalities. For example, reacting the title compound with piperazine (B1678402) could link it to another molecular fragment. researchgate.netcore.ac.uk

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 2-alkoxy or 2-aryloxy derivatives.

Thiolation: Reaction with thiols or thiolate anions yields 2-thioether derivatives. rsc.org

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce new alkyl or aryl groups at the C-2 position, although this is more advanced than simple SNAr.

The table below summarizes potential nucleophilic substitution reactions at the C-2 position.

NucleophileReagent ExampleProduct Type
AminePiperidine, Aniline (B41778)2-Aminoquinoline (B145021) derivative
AlkoxideSodium Methoxide (B1231860)2-Methoxyquinoline derivative
ThiolateSodium thiophenoxide2-(Phenylthio)quinoline derivative
AzideSodium Azide2-Azidoquinoline derivative

These reactions are foundational for creating libraries of derivatives from the 2-chloroquinoline (B121035) core. rsc.orgresearchgate.net

Reactions at the Phenoxymethyl (B101242) Linkage

The ether bond in the phenoxymethyl side chain is generally stable but can be cleaved under specific, often harsh, conditions. This transformation allows for the separation of the quinoline and nitrophenyl moieties or the introduction of a hydroxyl group at the 3-position's methylene (B1212753) carbon.

Standard methods for ether cleavage include:

Reaction with Strong Protic Acids: Heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving aryl ethers.

Reaction with Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving ethers at room temperature or below, offering a milder alternative to strong protic acids.

Cleavage of this linkage would yield 3-(hydroxymethyl)-2-chloroquinoline and 2-nitrophenol (B165410), providing access to different functionalized quinoline precursors.

Reactivity and Reduction Pathways of the Nitro Group

The aromatic nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities, most notably the amino group. wikipedia.org The reduction is a cornerstone transformation in the synthesis of anilines and is often a key step in preparing more complex molecules. The specific product obtained depends on the reducing agent and the reaction conditions. commonorganicchemistry.com

Key reduction pathways include:

Reduction to Amine: This is the most common transformation.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a clean and efficient method. commonorganicchemistry.com

Dissolving Metal Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used for this purpose. The Fe/HCl or Fe/AcOH system is particularly common. commonorganicchemistry.comnih.gov

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for chemoselective reduction. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) can also be employed. wikipedia.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to the corresponding nitroso or hydroxylamine (B1172632) intermediates. wikipedia.org For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the hydroxylamine. wikipedia.org

The resulting amino group is highly nucleophilic and can participate in a wide range of subsequent reactions, such as diazotization, acylation, and condensation, which are pivotal for forming fused heterocyclic systems.

Reducing Agent/ConditionsPrimary Product Functional Group
H₂, Pd/CAmine (-NH₂)
Fe, HCl/AcOHAmine (-NH₂)
SnCl₂, HClAmine (-NH₂)
Zn, NH₄ClHydroxylamine (-NHOH)
Na₂S₂O₄Amine (-NH₂)

Opportunities for C-H Functionalization and Late-Stage Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for molecular diversification, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov The quinoline scaffold is well-suited for such transformations. Transition-metal-catalyzed C-H activation can enable the introduction of new functional groups at positions that are otherwise difficult to access. researchgate.netnih.gov

For 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, several C-H functionalization strategies could be envisioned:

On the Quinoline Core: While the C-2 position is occupied, other positions on the quinoline ring (e.g., C-4, C-5, C-8) could be targeted. The nitrogen atom can act as a directing group, often favoring functionalization at the C-8 position. acs.org

On the Phenyl Ring: The nitro group is a meta-director for electrophilic aromatic substitution, but for transition-metal-catalyzed C-H activation, it can direct functionalization to the ortho positions (C-3 or C-6 of the phenyl ring).

These late-stage derivatization techniques allow for the rapid generation of analogs with modified steric and electronic properties, which is highly valuable in medicinal chemistry. rsc.org

Formation of Fused Heterocyclic Systems from the Quinoline Core

The structure of this compound serves as an excellent precursor for synthesizing polycyclic and fused heterocyclic systems. nih.govresearchgate.net This is typically achieved through a sequence of reactions that modify the existing functional groups to enable intramolecular cyclization.

A plausible synthetic route could involve:

Reduction of the Nitro Group: The nitro group is first reduced to an amine, yielding 2-Chloro-3-(2-aminophenoxymethyl)quinoline.

Intramolecular Cyclization: The newly formed amino group can then act as a nucleophile. Depending on the conditions, it could potentially displace the C-2 chlorine atom in an intramolecular SNAr reaction. This would lead to the formation of a new six-membered ring, resulting in a dibenzo-fused heterocyclic system.

Alternatively, the functional groups can be used to build external rings. For example, after the reduction of the nitro group, the resulting aniline derivative can be reacted with various reagents to construct fused imidazole, pyrimidine, or other heterocyclic rings, a strategy well-documented for analogous quinoline derivatives. researchgate.netrsc.org

Synthesis of Hybrid Molecules Incorporating Other Pharmacophoric Units

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. ias.ac.in This approach can lead to compounds with improved activity, dual modes of action, or better pharmacokinetic profiles. This compound is a suitable scaffold for creating such hybrid molecules.

The highly reactive C-2 chlorine is the primary handle for attaching other bioactive moieties. core.ac.ukias.ac.in By reacting the title compound with a nucleophilic drug or pharmacophore (e.g., a molecule containing a primary or secondary amine), a covalent linkage can be formed. For instance, coupling with moieties known for specific biological activities (e.g., pyrimidine, morpholine, piperazine) can generate novel hybrid structures with potentially synergistic or enhanced therapeutic effects. ias.ac.innih.govnih.gov

Potential Research Applications and Theoretical Insights Excluding Clinical Human Trials

Molecular Probes for Biochemical Research (Theoretical Design)

The rational design of molecular probes is a cornerstone of biochemical research, enabling the visualization and study of complex biological processes. The structure of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline incorporates a quinoline (B57606) core, a known fluorophore, making it a candidate for the theoretical design of fluorescent probes. nih.gov Quinoline-based molecules are attractive for this purpose due to their versatile synthesis and intriguing photophysical properties. nih.gov

The design of such probes can be modular, with different parts of the molecule responsible for specific functions such as tuning photophysical properties and allowing for structural diversity. nih.gov The 2-nitrophenoxy group, for instance, could act as a quenching moiety or a recognition site for specific analytes. Upon interaction with a target molecule or a change in the microenvironment (e.g., pH or redox potential), a conformational change or a chemical reaction could be triggered, leading to a change in the fluorescence signal of the quinoline core. This "turn-on" or "turn-off" fluorescence response is a desirable characteristic for a molecular probe.

Table 1: Theoretical Design Parameters for Quinoline-Based Molecular Probes

ParameterRole of this compound MoietyPotential Application
Fluorophore The quinoline ring system serves as the core fluorescent component. nih.govscielo.brDetection and imaging in biochemical assays.
Recognition Element The 2-nitrophenoxymethyl group can be theoretically modified to bind to specific enzymes, receptors, or metal ions.Probing the activity of specific biomolecules.
Signaling Mechanism The interaction between the nitrophenoxy group and the quinoline core could be designed to produce a measurable change in fluorescence upon target binding.Development of sensors for specific analytes.
Solubility and Biocompatibility The overall structure can be theoretically modified with functional groups to enhance water solubility and reduce toxicity for in-vitro studies. acs.orgApplication in live-cell imaging (non-clinical).

Ligand Design for Hypothetical Target Proteins (Computational Studies)

Computational methods, particularly molecular docking, are powerful tools in drug discovery and chemical biology for predicting the binding affinity and interaction modes of small molecules with protein targets. nih.govresearchgate.net Quinoline derivatives have been the subject of numerous in-silico studies to evaluate their potential as inhibitors for a variety of enzymes and receptors. nih.govresearchgate.netresearchgate.net

The structure of this compound, with its rigid quinoline scaffold and flexible side chain, presents an interesting candidate for computational ligand design. Molecular docking studies could be performed to predict its binding to the active sites of hypothetical or known protein targets. mdpi.com The chloro- and nitro-substituents, along with the ether linkage, provide specific electronic and steric properties that can influence binding affinity and selectivity. nih.gov These computational models can guide the rational design of new derivatives with improved binding characteristics. mdpi.com

Table 2: Hypothetical Targets for Computational Docking Studies

Hypothetical Protein Target ClassKey Interacting Moieties on the LigandRationale for Study
Kinases Quinoline nitrogen for hydrogen bonding; aromatic rings for π-π stacking.Many kinase inhibitors feature heterocyclic scaffolds.
Proteases Polar groups (nitro, ether oxygen) for hydrogen bonding; hydrophobic core for van der Waals interactions.Exploring potential inhibitory activity against various protease families.
DNA Gyrase/Topoisomerase Planar quinoline ring for intercalation; substituents for specific interactions with the enzyme's binding pocket.Quinoline is a known scaffold for DNA gyrase inhibitors. nih.gov
Reverse Transcriptase The overall shape and electronic distribution could fit into the non-nucleoside binding pocket. nih.govExploring potential antiviral scaffolds. nih.gov

Exploration in Materials Science for Optical or Electronic Properties

Quinoline derivatives are known to possess interesting photophysical and electronic properties, making them promising candidates for applications in materials science, particularly in optoelectronics. mdpi.comresearchgate.net The extended π-system of the quinoline ring can give rise to fluorescence and other desirable optical phenomena. scielo.brresearchgate.net

The specific substitution pattern of this compound could influence its optical and electronic properties. The electron-withdrawing nitro group can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn influences its absorption and emission spectra. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the HOMO-LUMO energy gap, dipole moment, and other electronic properties relevant to materials science applications. mdpi.com Such studies could explore its potential as a component in organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials. mdpi.com

Table 3: Potential Optical and Electronic Properties for Investigation

PropertyInfluencing Structural FeaturePotential Application
Fluorescence/Phosphorescence Quinoline core and substituents affecting excited states. scielo.brOrganic light-emitting diodes (OLEDs), fluorescent probes. mdpi.com
Solvatochromism Intramolecular charge transfer characteristics influenced by the nitro group. rsc.orgChemical sensors for solvent polarity.
Nonlinear Optical (NLO) Properties Asymmetric charge distribution due to donor-acceptor moieties.Optical switching and data storage.
Semiconducting Properties π-conjugated system of the quinoline ring.Organic field-effect transistors (OFETs).

Use as a Building Block in Complex Organic Synthesis

2-Chloroquinolines, particularly those with a functionalized 3-position like 2-chloroquinoline-3-carbaldehyde, are versatile intermediates in organic synthesis. nih.govrsc.orgresearchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This compound can be envisioned as a valuable building block for the synthesis of more complex molecules. The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of new quinoline derivatives. Furthermore, the nitro group on the phenoxy moiety can be reduced to an amine, which can then be further functionalized through reactions such as acylation, alkylation, or diazotization. This dual reactivity makes the compound a useful scaffold for creating diverse molecular architectures. For instance, the reduction of the nitro group followed by intramolecular cyclization could lead to novel fused heterocyclic systems.

Application in Supramolecular Chemistry and Self-Assembly (Theoretical Framework)

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of organized molecular assemblies. Quinoline derivatives are known to participate in various supramolecular interactions, including π-π stacking and hydrogen bonding. southasiacommons.netacs.org

The planar aromatic structure of the quinoline ring in this compound makes it a suitable candidate for forming π-stacked assemblies. acs.org The presence of the nitro group and the ether oxygen atom also provides sites for potential hydrogen bonding or other electrostatic interactions. Theoretical studies could explore the potential of this molecule to self-assemble into well-defined supramolecular structures such as dimers, oligomers, or even more complex architectures. Understanding these interactions is crucial for the rational design of new materials with tailored properties, such as liquid crystals or functional gels.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The unique combination of functional groups in this compound can inspire the development of new synthetic methodologies. nih.govnih.govrsc.orgresearchgate.net For example, the reactivity of the 2-chloroquinoline (B121035) moiety could be exploited in novel transition-metal-catalyzed cross-coupling reactions.

Furthermore, the presence of the nitrophenoxymethyl side chain could be used to direct reactions at other positions of the quinoline ring. The development of selective C-H functionalization methods for quinoline scaffolds is an active area of research. rsc.org The specific electronic and steric environment provided by the substituents in this compound could lead to novel and regioselective transformations, expanding the toolkit of synthetic organic chemists for the preparation of functionalized quinoline derivatives.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-chloro-3-(phenoxymethyl)quinolines often involves multi-step processes. A significant area for future research lies in developing more efficient and environmentally benign synthetic methodologies. Traditional methods for constructing the quinoline (B57606) core, such as the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines, provide a key intermediate. researchgate.netchemijournal.com From this intermediate, the phenoxymethyl (B101242) side chain can be introduced. Future work should focus on:

One-Pot Syntheses: Designing convergent, one-pot reactions that combine the formation of the quinoline ring and the introduction of the phenoxymethyl moiety would significantly improve efficiency and reduce waste.

Green Chemistry Approaches: Exploring the use of greener solvents, catalyst-free conditions, or microwave-assisted synthesis could lead to more sustainable production methods. researchgate.net

Catalytic C-O Coupling Reactions: Investigating modern catalytic cross-coupling reactions for the formation of the ether linkage could offer higher yields and milder reaction conditions compared to traditional nucleophilic substitution reactions.

Advanced Computational Models for Precise Property Prediction

Computational chemistry offers powerful tools to predict the physicochemical and biological properties of molecules, thereby guiding experimental work. For 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, future computational studies should aim to:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to accurately predict electronic properties, reactivity, and spectroscopic signatures. This can aid in understanding its chemical behavior and potential interactions with biological targets.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and simulation can predict binding modes and affinities, providing insights into the structure-activity relationship (SAR).

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential metabolites is crucial for early-stage drug discovery.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical structure of this compound presents several reactive sites that can be exploited for further chemical diversification. Future research should explore:

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent is a prime site for SNAr reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, azides) to generate a library of analogues. researchgate.net

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up another avenue for creating diverse derivatives.

Transformations of the Methylene (B1212753) Bridge: The benzylic methylene group could be a site for functionalization, although this may be more challenging.

A summary of potential chemical transformations is presented in the table below:

Reactive SitePotential ReactionReagents and ConditionsPotential Products
C2-ChloroNucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides2-Amino/Thio/Alkoxy-3-(2-nitrophenoxymethyl)quinolines
Nitro GroupReductionSnCl2/HCl, H2/Pd-C2-Chloro-3-(2-aminophenoxymethyl)quinoline
Quinoline RingElectrophilic Aromatic SubstitutionNitrating/Halogenating agentsSubstituted quinoline ring derivatives

Expanding the Scope of Structure-Property Relationship Studies

A systematic investigation into the structure-property relationships (SPRs) of analogues of this compound is essential to optimize its properties for specific applications. acs.orgacs.orgnih.govnih.gov This would involve:

Systematic Modification: Synthesizing a focused library of derivatives by systematically altering each part of the molecule: the substituents on the quinoline core, the nature of the linker, and the substitution pattern on the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of the synthesized compounds with their measured activities (e.g., biological activity, material properties). nih.gov This can help in designing new compounds with improved properties.

Design of Next-Generation Quinoline-Based Chemical Tools for Research

Beyond direct therapeutic or material applications, quinoline derivatives can be valuable as chemical probes to study biological processes. Future research could focus on designing:

Fluorescent Probes: By incorporating fluorophores or modifying the existing scaffold to enhance its intrinsic fluorescence, new probes for cellular imaging could be developed.

Bioconjugatable Derivatives: Introducing functional groups that allow for conjugation to biomolecules (e.g., proteins, nucleic acids) would enable the development of tools for target identification and validation.

Photoaffinity Labels: Incorporating photoreactive groups could allow for the covalent labeling of binding partners in complex biological systems.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govresearchgate.netmdpi.com For the study of this compound and its analogues, ML and AI can be integrated in several ways:

Predictive Modeling: Training ML models on existing data for quinoline derivatives to predict the properties of new, unsynthesized analogues, thus prioritizing synthetic efforts. nih.govmdpi.com

De Novo Design: Using generative models to design novel quinoline derivatives with desired property profiles.

Reaction Prediction and Synthesis Planning: Employing AI tools to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target molecules. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chlorination, alkylation, and nucleophilic substitution. For example:

Quinoline core formation : Use Vilsmeier-Haack reagent (DMF + POCl₃) to form the quinoline backbone via cyclization of substituted acetanilides .

Functionalization : Introduce the 2-nitrophenoxymethyl group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) with KOtBu as a base .

  • Optimization : Continuous flow synthesis improves scalability and purity (>90% yield) by enhancing reaction control and reducing side products .

  • Key Parameters : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Cu(I) for click chemistry derivatives) .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
Core FormationDMF, POCl₃, 80°C75–8588–92
Alkylation2-Nitrophenol, KOtBu, THF, 70°C65–7885–90

Q. How can spectroscopic techniques (NMR, GCMS, XRD) characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline; δ 4.5–5.5 ppm for -OCH₂- groups) .
  • GCMS : Confirm molecular weight (MW = 314.7 g/mol) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between nitro groups and adjacent molecules) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives against cancer cells?

  • Methodological Answer :
  • In Vitro Assays : Screen against HepG2/SK-OV-3 cell lines using MTT assays. Derivatives with electron-withdrawing groups (e.g., -NO₂) show IC₅₀ values <10 µM by inducing ROS generation and caspase-3 activation .

  • Mechanism : Upregulation of pro-apoptotic Bax, downregulation of Bcl-2, and PARP cleavage via caspase-9/3 pathways .

  • Structural Insights : The 2-nitrophenoxy group enhances lipophilicity, improving membrane penetration and target binding (e.g., DNA topoisomerase inhibition) .

    • Data Table : Biological Activity of Analogues
DerivativeCell Line (IC₅₀, µM)MechanismReference
2-NitrophenoxymethylHepG2: 8.2Bax/Bcl-2 modulation
3-ChloropropylSK-OV-3: 12.5ROS generation

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The 2-chloro group acts as a leaving site, enabling Pd-catalyzed coupling with aryl boronic acids. Para-substituted electron-donating groups (e.g., -OCH₃) increase reaction rates by 30% compared to meta-substituted analogues .
  • Challenges : Steric hindrance from the nitrophenoxy group reduces yields in bulkier substrates (e.g., 2-naphthyl). Optimize using Buchwald-Hartwig conditions with XPhos ligands .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardization : Use consistent assay protocols (e.g., CLSI guidelines for antimicrobial studies) to minimize variability .
  • Comparative Studies : Re-evaluate under identical conditions. For example, discrepancies in MIC values (e.g., 2–8 µg/mL for S. aureus) may arise from differences in bacterial strains or inoculum size .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, CAS) to identify trends. The nitro group’s electron-withdrawing effect correlates with enhanced antifungal activity (R² = 0.87) .

Methodological Challenges and Solutions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). The quinoline core shows π-π stacking with Phe304, while the nitro group forms hydrogen bonds with Arg105 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Derivatives with flexible -(CH₂)₃- linkers exhibit higher binding free energies (ΔG = -9.8 kcal/mol) .

Data Reproducibility and Validation

Q. What validation protocols ensure reproducibility in synthetic and biological studies?

  • Methodological Answer :
  • Synthesis : Report detailed reaction logs (e.g., CAS registry methods) and characterize intermediates via HPLC (>95% purity) .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with triplicate experiments (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.